1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene

Lipophilicity Drug Design ADME

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene (CAS 86256-57-7) is a fluorinated aromatic building block, classified as a trifluoromethyl ether. Its molecular formula is C₈H₆F₄O, with a molecular weight of 194.13 g/mol.

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
CAS No. 86256-57-7
Cat. No. B1304985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene
CAS86256-57-7
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(F)(F)F)F
InChIInChI=1S/C8H6F4O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3
InChIKeyLDJIIVLZXUJESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene (CAS 86256-57-7): Core Physicochemical & Structural Procurement Specifications


1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene (CAS 86256-57-7) is a fluorinated aromatic building block, classified as a trifluoromethyl ether [1]. Its molecular formula is C₈H₆F₄O, with a molecular weight of 194.13 g/mol [2]. The compound is characterized by a benzene ring substituted with a fluorine atom, a methyl group, and a trifluoromethoxy (-OCF₃) group, the latter being a key motif for modulating physicochemical properties in pharmaceutical and agrochemical research [1].

Why a Standard Fluorotoluene or Methoxy Analog Cannot Replace 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene


The specific substitution pattern of 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene imparts a unique combination of electronic and lipophilic properties that are not replicated by simple analogs. For instance, replacing the trifluoromethoxy group with a methoxy group drastically alters lipophilicity [1], while omitting the fluorine atom on the aromatic ring changes the electronic environment, which can affect reactivity in cross-coupling reactions [2]. These differences directly impact the compound's performance as a building block in the synthesis of complex bioactive molecules.

Quantitative Differentiation Guide: 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene vs. Closest Analogs


Lipophilicity (LogP) of 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene vs. Methoxy Analog

The lipophilicity of 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene (LogP = 3.03 [1]) is significantly higher than that of its methoxy analog, 1-fluoro-2-methoxy-4-methylbenzene (LogP = 2.14 [2]). This difference is consistent with the established class-level observation that the trifluoromethoxy group is intrinsically lipophilic compared to a methoxy group [3].

Lipophilicity Drug Design ADME

Lipophilicity (LogP) of 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene vs. Non-Fluorinated Analog

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene (LogP = 3.03 [1]) is more lipophilic than 1-fluoro-2-methylbenzene (LogP = 2.63 [2]), demonstrating the substantial lipophilicity contribution of the trifluoromethoxy group.

Lipophilicity Drug Design ADME

Lipophilicity (LogP) of 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene vs. a Positional Isomer

The lipophilicity of 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene (LogP = 3.03 [1]) is similar to that of its positional isomer, 1-methyl-4-(trifluoromethoxy)benzene (LogP = 2.89-3.63 ), which lacks the fluorine atom on the aromatic ring. The presence of the aromatic fluorine atom does not drastically alter the overall lipophilicity in this case, but it does introduce a reactive handle for further synthetic elaboration [2].

Lipophilicity Drug Design Isomer Effect

Metabolic Stability Advantage of the Trifluoromethoxy Group

The trifluoromethoxy group is recognized as a metabolically stable replacement for a methoxy group, as it resists oxidative metabolism that commonly cleaves O-alkyl bonds . While no direct experimental comparison was found for 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene versus its methoxy analog, this class-level inference is well-established in medicinal chemistry and supports the selection of the -OCF₃ variant for improving the in vivo half-life of drug candidates [1].

Metabolic Stability Drug Design Fluorine Chemistry

High-Value Application Scenarios for 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene


Synthesis of Lipophilic Pharmacophores for CNS Drug Discovery

The compound's high lipophilicity (LogP = 3.03) compared to methoxy analogs (ΔLogP = +0.89) makes it a preferred building block for synthesizing drug candidates that require enhanced passive diffusion across the blood-brain barrier [1]. Its use is indicated in early-stage medicinal chemistry programs targeting CNS disorders.

Agrochemical Intermediate Requiring High Metabolic Stability

The trifluoromethoxy group confers resistance to metabolic degradation [2]. 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is therefore a strategic choice as an intermediate in the synthesis of novel herbicides or fungicides where prolonged half-life in the environment or in target organisms is a desired trait.

Cross-Coupling Building Block for Complex Aromatic Architectures

The presence of a fluorine atom on the aromatic ring provides a site for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [3]. This makes the compound a versatile building block for constructing complex, polysubstituted aromatic frameworks found in advanced materials and pharmaceuticals.

Direct Replacement for Methoxy Analogs in Established Synthetic Routes

In synthetic pathways where a methoxy-substituted intermediate leads to a metabolically labile final product, 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene can serve as a drop-in replacement. The resulting -OCF₃-containing analog is expected to exhibit significantly improved metabolic stability without drastically altering the core molecular architecture [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.